molecular formula C12H10N2O2S B1439487 Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1193390-51-0

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1439487
CAS No.: 1193390-51-0
M. Wt: 246.29 g/mol
InChI Key: WAUIWMIMPBSLCS-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is characterized by its thieno[2,3-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development. Its derivatives are tested for efficacy and safety in preclinical studies.

    Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIWMIMPBSLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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